N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a pyrrolidine-based sulfonamide derivative characterized by a 4-chlorophenyl group at the carboxamide position and a thiophene-2-sulfonyl moiety attached to the pyrrolidine nitrogen. Its synthesis involves Pd-catalyzed carboamination reactions, as demonstrated in the preparation of structurally related compounds like (±)-2-allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (S1) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-11-5-7-12(8-6-11)17-15(19)13-3-1-9-18(13)23(20,21)14-4-2-10-22-14/h2,4-8,10,13H,1,3,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFCKPZGNWVBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Attachment of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Introduction of the Chlorophenyl Group: The final step is the coupling of the 4-chlorophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane complexes are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation.
Neuroscience
Research has suggested that compounds similar to this compound could modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation can have implications for:
- Neuroprotection : The compound may exhibit protective effects against neurodegenerative diseases by acting as an antagonist at NMDA receptors, thereby reducing excitotoxicity.
Inflammation and Immune Response
The compound's sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for:
- Autoimmune Disorders : By modulating immune responses, it could potentially be used in therapies targeting autoimmune diseases.
Case Study 1: Anticancer Activity
In a study published in the International Journal of Molecular Sciences, researchers explored the anticancer effects of sulfonamide derivatives, including this compound. The findings suggested significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of pyrrolidine derivatives in preventing neuronal damage. This compound was shown to reduce oxidative stress markers in cellular models of neurodegeneration .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiophen-2-ylsulfonyl group can engage in specific interactions with active sites. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs can be categorized based on substituent variations at three key positions:
Pyrrolidine substituents : Hydroxy or acyl groups at the 4-position.
Sulfonamide/sulfonyl groups : Thiophene, benzothiazole, or aromatic sulfonyl groups.
Carboxamide substituents : Aryl or alkyl groups, including benzyl or substituted benzyl moieties.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Stereochemistry : The target compound’s stereochemistry is unspecified, whereas analogs like those in EP patents (Examples 157–159, 51–52) adopt (2S,4R) configurations, which are critical for binding affinity in drug candidates .
- Sulfonyl vs. Acyl Groups : The thiophen-2-ylsulfonyl group in the target compound contrasts with acylated derivatives (e.g., cyclopentanecarbonyl in Example 51), which may alter metabolic stability or target selectivity .
Biological Activity
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 370.9 g/mol
- CAS Number : 1008935-26-9
The structure features a pyrrolidine ring, a thiophene sulfonamide moiety, and a chlorophenyl group, contributing to its unique pharmacological profile.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that similar compounds with thiophene and sulfonamide groups often display enhanced antibacterial activity against various pathogens. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Properties
Research into the anticancer effects of this compound is ongoing. Some studies have indicated that derivatives with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It might modulate receptor activity, affecting signaling pathways related to cell proliferation and survival.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the pharmacological effects:
Case Studies
- Antimicrobial Efficacy : A study explored the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Anti-inflammatory Trials : In animal models of induced inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
- Cancer Cell Line Studies : In vitro tests on MDA-MB-231 breast cancer cells demonstrated that the compound inhibited cell viability by inducing apoptosis, with IC50 values comparable to established chemotherapeutics.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Validation |
|---|---|---|---|
| 1 | Thiophene-2-sulfonyl chloride, DCM, 0°C | 70–80 | TLC, H NMR |
| 2 | DIC/HOBt, DMF, RT | 60–70 | LC/MS, HPLC |
Basic: How is the structural elucidation of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement against high-resolution data (e.g., R factor < 0.06) confirms bond lengths and angles .
- Spectroscopy : H/C NMR (500 MHz) assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks .
- Computational Validation : Compare experimental data with DFT (density functional theory)-optimized structures for electronic consistency .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified chlorophenyl or thiophene-sulfonyl groups. Assess changes in bioactivity (e.g., IC shifts in enzyme assays) .
In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl group) using software like Schrödinger .
Q. Table 2: Example SAR Findings
| Analog Modification | Biological Activity (IC) | Target Interaction |
|---|---|---|
| 4-Fluorophenyl substitution | 12 nM (vs. 25 nM for parent) | Enhanced kinase inhibition |
| Thiophene-to-benzene sulfonyl | Inactive (>1 µM) | Loss of hydrogen bonding |
Advanced: How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to pull down interacting proteins .
- Functional Assays : Test inhibition of apoptosis (e.g., caspase-3 activation) or proliferation in cancer cell lines (e.g., MTT assay) .
- Transcriptomics : RNA-seq analysis post-treatment to identify dysregulated pathways (e.g., MAPK/ERK) .
Advanced: How should contradictory bioactivity data be resolved across studies?
Methodological Answer:
Replicate Experiments : Ensure consistency in assay conditions (e.g., cell passage number, serum concentration) .
Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .
Control for Solubility : Use DMSO concentration <0.1% and confirm compound stability via HPLC at assay endpoints .
Advanced: What methodologies address solubility challenges in pharmacological studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Screen with counterions (e.g., hydrochloride) to improve bioavailability .
- Nanosuspensions : Prepare via wet milling for in vivo studies .
Advanced: How are toxicity and safety profiles assessed preclinically?
Methodological Answer:
- In Vitro Toxicity : Test hepatic CYP450 inhibition and mitochondrial toxicity (Seahorse assay) .
- Acute Toxicity (OECD 423) : Dose rodents at 300–2000 mg/kg; monitor for GHS-classified hazards (e.g., dermal irritation) .
- Genotoxicity : Ames test (+/- S9 metabolic activation) .
Advanced: How do polymorphism and crystallinity impact formulation development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
